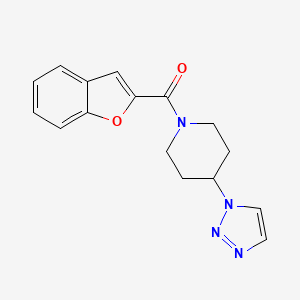

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

1-benzofuran-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10-11,13H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXOTLIFPDZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

Benzofuran Moiety Attachment: The benzofuran group can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps.

Synthetic Routes:

- Formation of the Triazole Ring: Often achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

- Benzofuran Moiety Attachment: The benzofuran group can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Reagents and Conditions:

- Oxidation: Potassium permanganate in an acidic medium.

- Reduction: Hydrogen gas with palladium on carbon as a catalyst.

- Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Scientific Research Applications

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:

- Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

- Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

- Material Science: It can be used in the development of new materials with specific electronic or optical properties.

The compound’s mechanism of action is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and piperidine rings. These interactions can modulate biological pathways, leading to therapeutic effects. Compounds containing benzofuran and piperidine structures have demonstrated anticancer properties, inhibiting cell proliferation and inducing apoptosis and necrosis in various cancer cell lines.

Related Compounds and Activities

Mechanism of Action

The mechanism by which 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and piperidine rings. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(Furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine ()

- Key Differences : Replaces benzofuran-2-carbonyl with a simpler furan-3-carbonyl group.

- However, the furan’s smaller size may enhance solubility.

- Molecular Weight : 246.27 g/mol (vs. ~300–350 g/mol estimated for the benzofuran analog due to additional benzene ring).

1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine ()

- Key Differences : Substitutes benzofuran with a 3-bromobenzoyl group and introduces a 1,2,4-oxadiazol-5-yl substituent on the triazole.

- The oxadiazole adds hydrogen-bond acceptor sites, improving target engagement .

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde ()

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural similarity to cited compounds.

Biological Activity

The compound 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel synthetic molecule that combines the pharmacophoric elements of benzofuran and 1,2,3-triazole with a piperidine moiety. This unique structure suggests potential biological activities that warrant investigation. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of benzofuran derivatives with piperidine and triazole precursors. The synthetic pathways often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step to form the triazole ring, which is known for its stability and bioactivity.

Antimicrobial Activity

Research has indicated that derivatives containing the benzofuran and triazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. A study highlighted that triazole derivatives often possess enhanced antibacterial activity compared to their non-triazole counterparts .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. The benzofuran unit is known for its ability to inhibit cancer cell proliferation. In particular, triazole derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | MCF-7 | 12.5 |

| Similar Triazole Derivative | HeLa | 10.0 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds containing the triazole ring have demonstrated anti-inflammatory effects. These effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran and triazole rings significantly influence biological activity. For example:

- Substitution Patterns : Electron-withdrawing groups on the triazole ring enhance activity against certain cancer cell lines.

- Alkyl Chain Length : The presence of longer alkyl chains in the piperidine moiety can lead to increased lipophilicity and improved membrane permeability.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of a series of 1,2,3-triazole derivatives against various cancer cell lines. The results indicated that compounds with a benzofuran scaffold exhibited superior cytotoxicity compared to those without it .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that the presence of a triazole ring significantly enhanced antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.